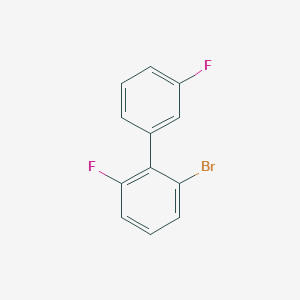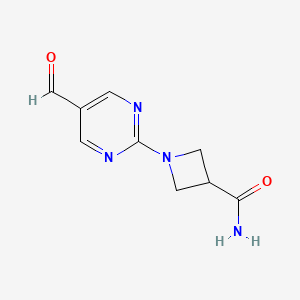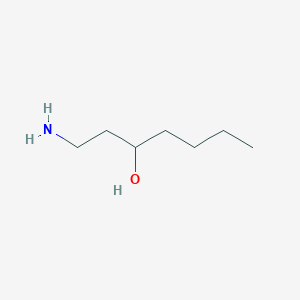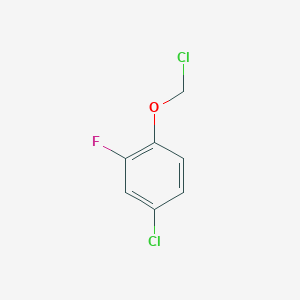
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: is a synthetic organic compound that features a chloromethyl group attached to an oxazole ring, which is further substituted with a tetramethylcyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chloromethyl Group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the Tetramethylcyclopropyl Group: This can be done through alkylation reactions using tetramethylcyclopropyl halides under basic conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the oxazole ring or the chloromethyl group, potentially leading to the formation of alcohols or amines.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxazole ring.
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: The presence of the tetramethylcyclopropyl group imparts unique steric and electronic properties to the compound, potentially leading to distinct reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C11H16ClNO |
|---|---|
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C11H16ClNO/c1-10(2)8(11(10,3)4)9-13-6-7(5-12)14-9/h6,8H,5H2,1-4H3 |
Clave InChI |
XAJRTIGURGAXHK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C2=NC=C(O2)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
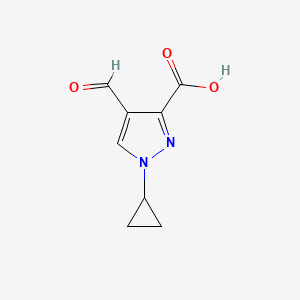
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)

![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
